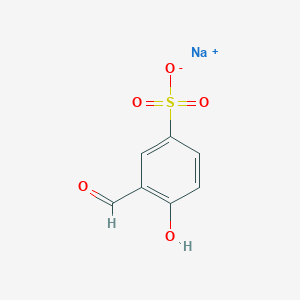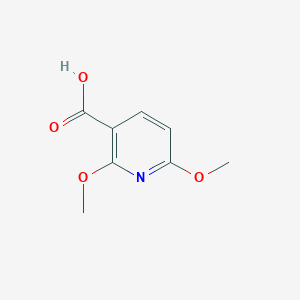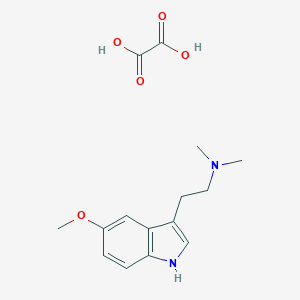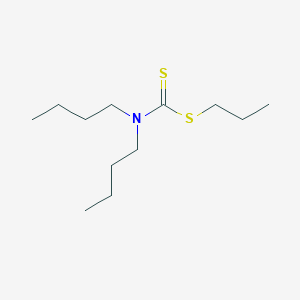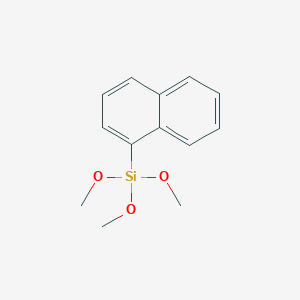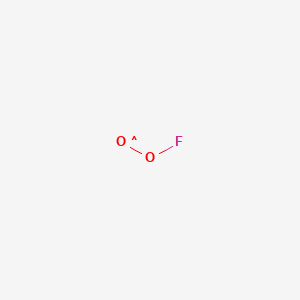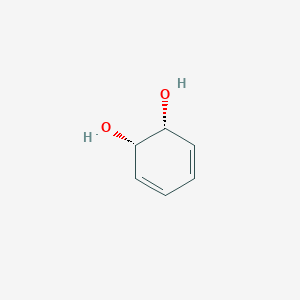
cis-Cyclohexa-3,5-diene-1,2-diol
Descripción general
Descripción
cis-Cyclohexa-3,5-diene-1,2-diol is an organic compound with the molecular formula C6H8O2. It is a cis-stereoisomer of cyclohexa-3,5-diene-1,2-diol, characterized by the presence of two hydroxyl groups attached to a cyclohexadiene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: cis-Cyclohexa-3,5-diene-1,2-diol can be synthesized through various methods. One common approach involves the microbial oxidation of aromatic compounds using dioxygenases. For instance, the soil microorganism Pseudomonas putida can convert benzene to cis-3,5-cyclohexadiene-1,2-diol through the action of dioxygenase enzymes .
Industrial Production Methods: Large-scale production of this compound has been demonstrated using biotechnological methods. Genetic modification of microorganisms like Pseudomonas putida has been employed to enhance the yield and efficiency of the production process. This involves the overexpression of specific genes encoding dioxygenase enzymes, which catalyze the conversion of aromatic compounds to the desired diol .
Análisis De Reacciones Químicas
Types of Reactions: cis-Cyclohexa-3,5-diene-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. It can participate in Diels-Alder reactions, where it reacts with dienophiles like N-phenylmaleimide to form adducts .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include bromine for bromination reactions and maleimides for Diels-Alder reactions. The reaction conditions typically involve mild temperatures and the presence of catalysts to facilitate the reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction type. For example, bromination of the compound leads to the formation of brominated derivatives, while Diels-Alder reactions yield cycloaddition products .
Aplicaciones Científicas De Investigación
cis-Cyclohexa-3,5-diene-1,2-diol has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex organic molecules. In biology, it serves as a substrate for studying enzyme-catalyzed reactions, particularly those involving dioxygenases .
In the pharmaceutical industry, this compound is utilized in the synthesis of chiral intermediates and active pharmaceutical ingredients. Its unique structure and reactivity make it valuable for developing new drugs and therapeutic agents .
Mecanismo De Acción
The mechanism of action of cis-cyclohexa-3,5-diene-1,2-diol involves its interaction with specific enzymes and molecular targets. For instance, dioxygenase enzymes catalyze the oxidation of aromatic compounds to form cis-diol intermediates. This process involves the incorporation of oxygen atoms into the aromatic ring, leading to the formation of the diol .
Comparación Con Compuestos Similares
cis-Cyclohexa-3,5-diene-1,2-diol can be compared with other similar compounds, such as trans-cyclohexa-3,5-diene-1,2-diol and 3,6-dichloro-cis-cyclohexa-3,5-diene-1,2-diol. These compounds share similar structural features but differ in their stereochemistry and substituents .
List of Similar Compounds:- trans-Cyclohexa-3,5-diene-1,2-diol
- 3,6-Dichloro-cis-cyclohexa-3,5-diene-1,2-diol
- cis-1,2-Dihydrobenzene-1,2-diol
This compound stands out due to its specific cis-stereochemistry, which influences its reactivity and interactions with enzymes and other molecules.
Propiedades
IUPAC Name |
(1R,2S)-cyclohexa-3,5-diene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-5-3-1-2-4-6(5)8/h1-8H/t5-,6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRSQRPHLBEPTP-OLQVQODUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[C@H]([C@H](C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70880013 | |
| Record name | cis-3,5-Cyclohexadiene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70880013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17793-95-2 | |
| Record name | rel-(1R,2S)-3,5-Cyclohexadiene-1,2-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17793-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Cyclohexadiene-1,2-diol, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017793952 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-3,5-Cyclohexadiene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70880013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


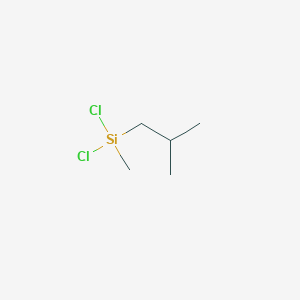
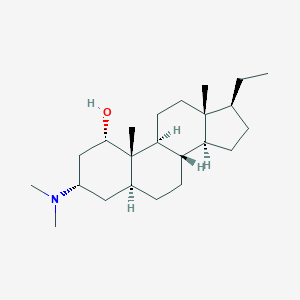
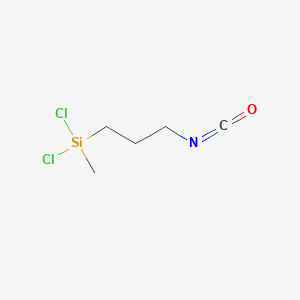
![Methyl 2-(2-{[(tert-butoxy)carbonyl]amino}-4-(methylsulfanyl)butanamido)propanoate](/img/structure/B100044.png)
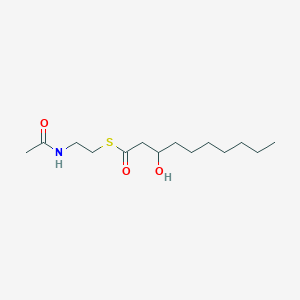
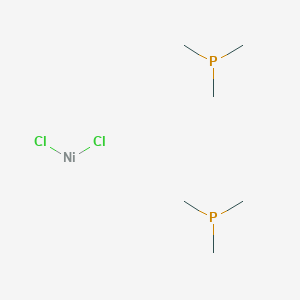
![6-methyl-2,3,4,5-tetrahydro-1H-azepino[4,5-b]indole;hydrochloride](/img/structure/B100049.png)
